Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 22232-26-4
VCID: VC17040737
InChI: InChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1
SMILES:
Molecular Formula: C27H47NO2
Molecular Weight: 417.7 g/mol

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate

CAS No.: 22232-26-4

Cat. No.: VC17040737

Molecular Formula: C27H47NO2

Molecular Weight: 417.7 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate - 22232-26-4

Specification

CAS No. 22232-26-4
Molecular Formula C27H47NO2
Molecular Weight 417.7 g/mol
IUPAC Name benzyl-dodecyl-dimethylazanium;cyclopentanecarboxylate
Standard InChI InChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1
Standard InChI Key CUXXTYVWXBRPRF-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate is C<sub>27</sub>H<sub>47</sub>NO<sub>2</sub>, with a molar mass of 417.7 g/mol. Its structure comprises a positively charged ammonium center bonded to a dodecyl chain (C<sub>12</sub>H<sub>25</sub>), two methyl groups, a benzyl group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>), and a cyclopentanecarboxylate anion (C<sub>6</sub>H<sub>9</sub>O<sub>2</sub><sup>-</sup>). The cyclopentanecarboxylate group introduces steric and electronic effects that differentiate it from chloride-based QACs like BKC, potentially altering solubility, microbial targeting, and environmental persistence.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.22232-26-4
Molecular FormulaC<sub>27</sub>H<sub>47</sub>NO<sub>2</sub>
Molecular Weight417.7 g/mol
IUPAC NameBenzyl-dodecyl-dimethylazanium; cyclopentanecarboxylate
Canonical SMILESCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-]

The compound’s InChIKey (CUXXTYVWXBRPRF-UHFFFAOYSA-M) and PubChem CID (44154701) provide standardized identifiers for database referencing. Its solubility profile remains undocumented, though analogous QACs exhibit hydrophilicity dependent on counterion polarity .

Synthesis and Industrial Applications

While specific applications for this compound are sparsely reported, its structural analogs are employed in:

  • Disinfection: QACs disrupt microbial membranes via electrostatic interactions with phospholipids, causing cytoplasmic leakage .

  • Antistatic Agents: Cationic surfactants reduce static charge in textiles and polymers .

  • Phase Transfer Catalysis: QACs facilitate reactions between immiscible solvents by shuttling ions .

Notably, the cyclopentanecarboxylate moiety may enhance lipid solubility compared to chloride-based QACs, potentially improving penetration into biofilms or hydrophobic matrices.

CompoundLC<sub>50</sub> (Honeybees)Key EffectsSource
DDBAC (Chloride)50–100 mg/LMidgut damage, microbiota dysbiosis
Benzalkonium Chloride (C<sub>12</sub>-C<sub>14</sub>)5–10 mg/L (Aquatic organisms)Gill epithelial necrosis
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylateNot reportedPredicted membrane disruption

Environmental Persistence

QACs adsorb to sediments and organic matter, with half-lives ranging from days to months depending on microbial activity and sunlight exposure . The cyclopentanecarboxylate group may degrade via ester hydrolysis, potentially reducing persistence compared to halide variants.

Future Research Directions

  • Application-Specific Studies: Efficacy testing in disinfection, textiles, and catalysis.

  • Toxicokinetics: Absorption, distribution, and excretion profiles in model organisms.

  • Environmental Monitoring: Detection methods and degradation pathways in wastewater systems.

  • Counterion Effects: Comparative studies with chloride, bromide, and other carboxylate variants.

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